3-Chloro-2-methylanisole

Description

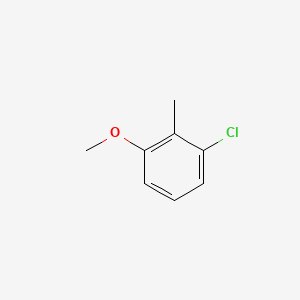

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVRGAWOEOKGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074599 | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3260-88-6 | |

| Record name | 1-Chloro-3-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-methylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2-METHYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B25BTP9CQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methylanisole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-2-methylanisole, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, established synthetic routes, spectroscopic signatures, and key applications of this compound. The narrative emphasizes the causality behind experimental choices and provides actionable insights grounded in established chemical principles.

Compound Identification and Core Properties

This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene according to IUPAC nomenclature, is a halogenated aromatic ether.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—makes it a valuable building block in organic synthesis. The Chemical Abstracts Service (CAS) has assigned it the unique registry number 3260-88-6.[1][2]

The physical and chemical properties of a compound are foundational to its handling, reactivity, and application. This compound is a liquid at room temperature with a boiling point between 213-217 °C.[3][4] Its key identifiers and physicochemical properties are summarized in Table 1.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1] |

| Synonyms | 2-Chloro-6-methoxytoluene | [1][5] |

| CAS Number | 3260-88-6 | [1][2] |

| Molecular Formula | C₈H₉ClO | [2][5] |

| Molecular Weight | 156.61 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 213-217 °C (lit.) | [4] |

| Density | 1.16 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.42 (lit.) | |

| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached through several distinct pathways. The choice of method is often dictated by the availability of starting materials, desired purity, and scalability. The two primary routes involve functionalization of a substituted aniline or direct chlorination of an anisole derivative.

Synthesis from 3-Chloro-2-methylaniline: The Diazotization Pathway

A robust and well-established method commences with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] This multi-step process leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a wide array of functional groups.

The process involves two key transformations:

-

Diazotization: The primary amine of 3-chloro-2-methylaniline is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite in a strong acid like hydrochloric acid, at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.[1]

-

Hydrolysis and Methylation: The resulting diazonium salt is subsequently hydrolyzed in situ to form the corresponding phenol, 3-chloro-2-methylphenol. This intermediate is then methylated using an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in the presence of a base to yield the final this compound product.[1]

The causality for the low-temperature condition in the diazotization step is critical; aryl diazonium salts are notoriously unstable at higher temperatures and can decompose, often explosively, leading to side reactions and significantly reduced yields.

Caption: Synthesis workflow via the diazotization of 3-chloro-2-methylaniline.

Direct Chlorination of 2-Methylanisole: A Regioselectivity Challenge

An alternative approach is the direct electrophilic aromatic substitution (EAS) on 2-methylanisole.[1] This route is more atom-economical but presents a significant challenge in controlling regioselectivity. The benzene ring in 2-methylanisole is activated by two ortho, para-directing groups: the strongly activating methoxy group (-OCH₃) and the weakly activating methyl group (-CH₃).[1]

The directing effects of these two groups are as follows:

-

Methoxy group (at C1): Directs incoming electrophiles to positions 2 (occupied), 4, and 6.

-

Methyl group (at C2): Directs incoming electrophiles to positions 3, 5, and 6.

The desired product, this compound, results from substitution at the C3 position. However, substitution is also strongly favored at the C4 and C6 positions due to the powerful directing effect of the methoxy group.[1] Steric hindrance from the adjacent methyl group at C2 somewhat disfavors substitution at C3.[1] Consequently, direct chlorination with agents like chlorine gas or sulfuryl chloride often yields a mixture of isomers, including 4-chloro-2-methylanisole and 6-chloro-2-methylanisole, necessitating careful optimization of catalysts and reaction conditions to favor the desired 3-chloro isomer.[1]

Caption: Regioselectivity challenges in the direct chlorination of 2-methylanisole.

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on a combination of modern analytical techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.

Mass Spectrometry (MS)

Mass spectrometry is instrumental for determining the molecular weight and confirming the presence of a chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak appears as a characteristic M⁺ and M+2 doublet.[1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (C₈H₉³⁵ClO = 156 g/mol ).

-

Isotope Peak (M+2): A peak at two mass units higher (C₈H₉³⁷ClO = 158 g/mol ) with approximately one-third the intensity of the M⁺ peak.[1]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. Common fragmentation pathways under electron ionization (EI) include the loss of a methyl radical (•CH₃, M-15), a methoxy radical (•OCH₃, M-31), or a chlorine atom (•Cl, M-35), providing further structural corroboration.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound include:[1]

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.

-

~1250 cm⁻¹ & ~1050-1000 cm⁻¹: Strong C-O-C asymmetric and symmetric stretching of the anisole group.

-

~800-600 cm⁻¹: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural map of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The aromatic region will display complex splitting patterns due to the protons being in a substituted environment. The methoxy group will appear as a sharp singlet around 3.8-4.0 ppm, and the methyl group will be a singlet around 2.2-2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.[6] The chemical shifts will be influenced by the attached substituents, with the carbon attached to the oxygen of the methoxy group appearing significantly downfield.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay of its three substituents, making it a versatile intermediate.

Electrophilic Aromatic Substitution (EAS)

Further EAS reactions on this compound are directed by the existing groups. The methoxy and methyl groups are activating, while the chloro group is deactivating but ortho, para-directing. The combined effect makes the ring moderately reactive towards electrophiles, with substitution patterns being predictable based on steric and electronic factors. This allows for the controlled introduction of additional functional groups.[1]

Organometallic Chemistry

This compound can serve as an arene ligand in organometallic chemistry. For instance, it can coordinate to a manganese tricarbonyl cationic fragment, [Mn(CO)₃]⁺.[1] This coordination activates the aromatic ring, reversing its normal electronic character and making it susceptible to nucleophilic addition. This "umpolung" reactivity is a powerful tool for synthesizing highly functionalized molecules that are otherwise difficult to access.[1]

Applications in Drug Development and Agrochemicals

While not typically an active pharmaceutical ingredient itself, this compound is a valuable building block for more complex, biologically active molecules. The presence of chloro and methoxy groups is common in drug candidates, influencing properties like metabolic stability, binding affinity, and lipophilicity.[7]

The compound's true significance lies in its role as a key intermediate. For example, its precursor, 3-chloro-2-methylaniline, is a critical raw material for the synthesis of Quinclorac, a widely used quinolinecarboxylic acid herbicide effective for weed control in rice cultivation.[1][8] Given that this compound can be synthesized from this aniline, it is intrinsically linked to the agrochemical industry.[1] In the pharmaceutical sector, the chloro- and methyl-substituted aromatic scaffold allows for strategic modifications, particularly through cross-coupling reactions at the chlorine position, to build diverse molecular libraries for drug discovery.[1]

Safety, Handling, and Storage

This compound is classified as a Category 3 flammable liquid and vapor.[3][9] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[9] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn.[3][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

-

Spills: In case of a spill, remove all sources of ignition and absorb the material with an inert absorbent.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][9]

As with any chemical, researchers should consult the full Safety Data Sheet (SDS) before use.[3][9]

References

-

Exploring 3-Chloro-2-Methylaniline: Applications and Properties. (n.d.). Retrieved January 5, 2026, from [Link]

-

Preparation of 3-chloro-2-methylaniline. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Research Scientific. Retrieved January 5, 2026, from [Link]

-

MSDS of this compound. (2008, November 25). Capot Chemical. Retrieved January 5, 2026, from [Link]

-

This compound | C8H9ClO | CID 76749. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from [Link]

-

SAFETY DATA SHEET: 3-Chloro-2-methylaniline. (2016, December 27). Chem Service. Retrieved January 5, 2026, from [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline. (n.d.). Google Patents.

-

SAFETY DATA SHEET: 3-Chloro-2-methyl aniline. (2025, December 18). Retrieved January 5, 2026, from [Link]

- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline. (n.d.). Google Patents.

-

This compound. (n.d.). Gsrs. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Stenutz. Retrieved January 5, 2026, from [Link]

-

3-Chloro-2-methylaniline | C7H8ClN | CID 6894. (n.d.). PubChem - NIH. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

4-Chloro-2-methylanisole. (2018, February 16). SIELC Technologies. Retrieved January 5, 2026, from [Link]

-

This compound (C8H9ClO). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]

- 5. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-chloro-2-methoxyanisole(3260-88-6) 13C NMR spectrum [chemicalbook.com]

- 7. drughunter.com [drughunter.com]

- 8. innospk.com [innospk.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

3-Chloro-2-methylanisole structural formula and isomers

An In-Depth Technical Guide to 3-Chloro-2-methylanisole: Structure, Isomerism, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's structural formula, the nuances of its positional isomers, validated synthetic methodologies, and analytical characterization techniques. By integrating field-proven insights with foundational chemical principles, this guide serves as an authoritative resource for understanding and utilizing this versatile molecule.

Introduction to this compound

This compound, systematically known as 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound whose significance lies primarily in its role as a versatile building block for more complex molecules.[1] Its unique substitution pattern—featuring a chloro, a methyl, and a methoxy group on a benzene ring—provides a scaffold with specific steric and electronic properties. These characteristics are leveraged in the synthesis of agrochemicals, pharmaceuticals, and specialty materials.[1][2] The compound is an intermediate in the production of pesticides and fertilizers and serves as a precursor in organometallic chemistry, for instance, in the synthesis of arene-manganese tricarbonyl complexes used in catalysis.[1]

Key Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | [3][4] |

| Molecular Weight | 156.61 g/mol | [3][4][5] |

| CAS Number | 3260-88-6 | [1][5] |

| Appearance | Clear, colorless liquid | [2][6] |

| Density | 1.16 g/mL at 25 °C | [7] |

| Boiling Point | 213-217 °C | [8] |

| Flash Point | 60 °C (140 °F) - closed cup | |

| Refractive Index | n20/D ~1.54 | [6] |

| InChI Key | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [3][9] |

| SMILES | COc1cccc(Cl)c1C | [7] |

Structural Elucidation and Isomerism

The precise arrangement of substituents on the aromatic ring is critical to the chemical identity and reactivity of this compound.

The Structural Formula of this compound

The structure consists of a benzene ring where the methyl (-CH₃) and methoxy (-OCH₃) groups are adjacent (in positions 2 and 1, respectively, or ortho), and the chlorine atom (-Cl) is at position 3, which is meta to the methoxy group.

Caption: Synthetic workflow from 3-chloro-2-methylaniline.

This protocol is a representative laboratory-scale procedure based on established chemical transformations. [1]

-

Diazotization:

-

Dissolve 3-chloro-2-methylaniline (1.0 eq) in an aqueous solution of hydrochloric acid (~3 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The low temperature is critical to maintain the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

-

-

Hydrolysis:

-

Slowly add the diazonium salt solution to a flask of boiling water. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas.

-

Continue heating until gas evolution ceases.

-

Cool the mixture to room temperature and extract the resulting 3-chloro-2-methylphenol with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

-

Methylation:

-

Dissolve the crude 3-chloro-2-methylphenol in a suitable solvent (e.g., acetone) containing a base such as potassium carbonate (K₂CO₃) (1.5 eq).

-

Add dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting phenol is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the resulting crude this compound by vacuum distillation or column chromatography.

-

Synthesis of the Key Precursor: 3-Chloro-2-methylaniline

The starting material, 3-chloro-2-methylaniline, is itself synthesized, most commonly via the reduction of 6-chloro-2-nitrotoluene. [1][10]

This method is adapted from established industrial procedures. [10][11]

-

Reaction Setup:

-

In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, create a mixture of finely divided iron powder (e.g., ~3 eq), water, and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to boiling with continuous stirring.

-

-

Reduction:

-

Add 6-chloro-2-nitrotoluene (1.0 eq) portion-wise or as a solution in ethanol over a period of 1-2 hours to maintain a controlled reflux.

-

After the addition is complete, continue to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

-

Workup and Isolation:

-

Once the reaction is complete, make the mixture basic by adding a solution of sodium carbonate or sodium hydroxide to precipitate iron salts.

-

Isolate the product, 3-chloro-2-methylaniline, via steam distillation. [11]The product is volatile with steam and will co-distill.

-

Separate the organic layer from the distillate.

-

For final purification, perform vacuum distillation, collecting the fraction at the appropriate boiling point (~115-117 °C at 10 mmHg).

-

Analytical Characterization

Unambiguous identification of this compound and differentiation from its isomers requires a combination of modern analytical techniques.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (156.61 g/mol ) and characteristic fragmentation patterns that can help distinguish it from isomers. [1][9]* Infrared (IR) Spectroscopy: Reveals the presence of key functional groups, including C-O stretching for the anisole group, C-Cl stretching, and aromatic C-H and C=C vibrations. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the precise connectivity and chemical environment of each atom. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum are unique to the 1,2,3-substitution pattern and can be used to distinguish it from other isomers.

-

X-ray Crystallography: While the compound is a liquid at room temperature, a solid derivative could be synthesized for analysis. This technique provides an unequivocal three-dimensional map of the molecule's structure, offering definitive proof of the substituent positions and resolving any ambiguity between closely related isomers. [1]

Applications in Research and Industry

The utility of this compound stems from its role as a functionalized aromatic platform.

-

Agrochemicals: It is an intermediate in the manufacturing of pesticides and other agricultural chemicals. [1][2]Its precursor, 3-chloro-2-methylaniline, is critical for synthesizing the herbicide Quinclorac. [12][13]* Pharmaceuticals: The structural motif is found in various biologically active molecules. The precursor is also used in the synthesis of compounds investigated as potential anti-cancer agents. [12][14]* Organic Synthesis: It serves as a building block where the chloro, methyl, and methoxy groups can be used to direct further substitutions or can be chemically modified. The methoxy group activates the ring toward electrophilic substitution, while the existing substituents provide steric and electronic guidance. [1]* Dye Industry: The precursor, 3-chloro-2-methylaniline, is also an important intermediate in the synthesis of various dyes. [12][14]

Safety and Handling

This compound is classified as a flammable liquid and vapor (GHS Category 3). [2][15]Handling should be performed in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15]Store in a tightly sealed container in a cool, dry place. [14]

Conclusion

This compound is a chemical intermediate of significant value, characterized by a specific and synthetically challenging substitution pattern. Its structural integrity is paramount to its function, necessitating a clear understanding of its isomerism and the analytical techniques required for its confirmation. The synthetic pathways detailed herein, particularly the regiocontrolled route from 3-chloro-2-methylaniline, represent the most reliable methods for its preparation. As research in agrochemicals, pharmaceuticals, and materials science continues to advance, the demand for such precisely functionalized building blocks is expected to grow, underscoring the continued importance of this compound.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 3-Chloro-2-methylaniline: From Herbicides to Cancer Agents. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H9ClO). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylanisole. PubChem Compound Database. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-Chloro-6-methoxy-2-methylbenzaldehyde. Retrieved from [Link]

-

Capot Chemical. (2008). MSDS of this compound. Retrieved from [Link]

Sources

- 1. This compound | 3260-88-6 | Benchchem [benchchem.com]

- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 90 3260-88-6 [sigmaaldrich.com]

- 6. B22203.14 [thermofisher.com]

- 7. This compound [stenutz.eu]

- 8. 3-chloro-2-methoxyanisole | 3260-88-6 [chemicalbook.com]

- 9. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]

- 10. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. nbinno.com [nbinno.com]

- 13. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 14. 3-chloro-2-methylaniline | 87-60-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 15. capotchem.com [capotchem.com]

An In-depth Technical Guide to 3-Chloro-2-methylanisole

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methylanisole (CAS No. 3260-88-6), a versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's core identifiers, physicochemical properties, established synthetic pathways with detailed experimental protocols, key chemical reactions, and its applications. The guide emphasizes the mechanistic rationale behind synthetic strategies and adheres to the highest standards of scientific integrity, supported by authoritative references.

Compound Identification and Core Descriptors

Precise identification is paramount for regulatory compliance, safety, and reproducibility in research. This compound is systematically identified by several internationally recognized nomenclature and numbering systems.

The IUPAC name, 1-chloro-3-methoxy-2-methylbenzene, unambiguously defines the substitution pattern on the benzene ring.[1][2] However, it is commonly referred to by its trivial name, this compound, in commercial and laboratory settings. The Chemical Abstracts Service (CAS) has assigned the unique registry number 3260-88-6 to this compound, which is the most reliable identifier for database searches and procurement.[1][3][4][5]

A summary of its primary identifiers is presented in Table 1.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 3260-88-6 | [1][3][5] |

| IUPAC Name | 1-chloro-3-methoxy-2-methylbenzene | [1][2] |

| Synonyms | 2-Chloro-6-methoxytoluene, 2-Methyl-3-chloroanisole | [1][2][6] |

| Molecular Formula | C₈H₉ClO | [1][2][4][5][7] |

| Molecular Weight | 156.61 g/mol | [1][2][3][4][7] |

| InChI | InChI=1S/C8H9ClO/c1-6-7(9)4-3-5-8(6)10-2/h3-5H,1-2H3 | [1][3][7] |

| InChIKey | LTVRGAWOEOKGJZ-UHFFFAOYSA-N | [1][3][7][8] |

| Canonical SMILES | CC1=C(C=CC=C1Cl)OC | [1][7][8][9] |

| EC Number | 221-862-6 | [3] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of this compound is critical for its handling, storage, and application in chemical synthesis, dictating choices of solvents, reaction temperatures, and purification methods. The compound exists as a liquid at room temperature.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | -3 °C | [6][8] | |

| Boiling Point | 213-217 °C | at 1 atm (lit.) | [3][6] |

| Density | 1.16 g/mL | at 25 °C (lit.) | [3][8] |

| Refractive Index (n_D) | 1.42 | at 20 °C (lit.) | [3] |

| Flash Point | 60 °C (140 °F) | closed cup | [3][6] |

Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability. This section details the most prevalent methods, offering both step-by-step protocols and an expert analysis of the underlying chemical principles.

Route 1: From 3-Chloro-2-methylaniline via Diazotization

This well-established, multi-step route begins with 3-chloro-2-methylaniline (also known as 3-chloro-o-toluidine).[1] It leverages the Sandmeyer-type reaction chemistry, where an amino group is converted into a versatile diazonium salt, which is subsequently displaced to yield a phenol. The final step involves etherification to produce the target anisole.

Causality and Experimental Choices:

-

Diazotization: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose violently at higher temperatures.[1] Sodium nitrite is the standard diazotizing agent, and a strong acid like HCl is required to generate the necessary nitrous acid (HNO₂) in situ.

-

Hydrolysis: The diazonium salt is carefully heated in an aqueous acidic solution to hydrolyze it to the corresponding phenol, 3-chloro-2-methylphenol. This step involves the nucleophilic attack of water on the diazonium salt, releasing nitrogen gas.

-

Williamson Ether Synthesis: The final methylation of the phenolic hydroxyl group is a classic Williamson ether synthesis. A strong base (e.g., NaOH or K₂CO₃) is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Dimethyl sulfate is an efficient and common methylating agent for this transformation.

Caption: Workflow for the synthesis of this compound from 3-chloro-2-methylaniline.

Experimental Protocol: Synthesis of this compound from 3-Chloro-2-methylaniline

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 3-chloro-2-methylaniline (1.0 eq) in 3M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.

-

Hydrolysis: Slowly add the diazonium salt solution to a flask containing boiling 1M sulfuric acid. A vigorous evolution of nitrogen gas will be observed. After the addition is complete, continue heating under reflux for 1 hour to ensure complete hydrolysis.

-

Extraction: Cool the reaction mixture to room temperature. Extract the product, 3-chloro-2-methylphenol, with diethyl ether (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Methylation: Dissolve the crude 3-chloro-2-methylphenol in methanol. Add potassium carbonate (2.0 eq) followed by the dropwise addition of dimethyl sulfate (1.2 eq). Heat the mixture to reflux for 4-6 hours.

-

Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation to yield pure this compound.

Route 2: Electrophilic Chlorination of 2-Methylanisole

A more direct approach involves the electrophilic aromatic substitution of 2-methylanisole.[1] However, this route presents a significant challenge in regioselectivity. Both the methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators. The methoxy group is a stronger activator than the methyl group.

Causality and Mechanistic Considerations:

-

Directing Effects: The methoxy group at C1 directs incoming electrophiles to positions 2, 4, and 6. The methyl group at C2 directs to positions 3, 5, and 6. Position 2 is blocked. The strong activation and directing effect of the methoxy group favor substitution at C4 and C6. The methyl group directs to C3 and C5.

-

Product Mixture: Consequently, the direct chlorination of 2-methylanisole typically yields a mixture of isomers, including the desired this compound, along with 5-chloro-2-methylanisole and potentially other isomers.[1] Separating these isomers can be challenging and may require careful fractional distillation or chromatography.

-

Chlorinating Agent: Mild chlorinating agents like N-chlorosuccinimide (NCS) with a catalyst or sulfuryl chloride (SO₂Cl₂) are often used to control the reaction and prevent over-chlorination.

Caption: Direct chlorination of 2-methylanisole leading to a mixture of products.

Experimental Protocol: Electrophilic Chlorination of 2-Methylanisole

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-methylanisole (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

-

Chlorination: Cool the solution to 0 °C. Add sulfuryl chloride (SO₂Cl₂) (1.0 eq) dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by TLC or GC-MS to observe the formation of products and consumption of the starting material.

-

Quenching and Work-up: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting isomeric mixture must be separated by fractional distillation under reduced pressure or by preparative column chromatography.

Applications in Research and Development

This compound serves as a valuable building block and intermediate in several areas of chemical science, primarily due to the specific arrangement of its functional groups which allow for diverse chemical transformations.

-

Pharmaceutical and Agrochemical Synthesis: The primary application of this compound is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1] The chloro- and methoxy-substituted toluene scaffold is a common feature in many biologically active compounds. The chlorine atom, in particular, can be used as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[1] Its precursor, 3-chloro-2-methylaniline, is a key intermediate for herbicides like Quinclorac and in the synthesis of dyes.[7][8]

-

Organometallic Chemistry: this compound is used in the preparation of arene-manganese tricarbonyl complexes.[1] These types of organometallic complexes are studied for their catalytic properties and as reagents in organic synthesis.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety. It is classified as a flammable liquid and vapor.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Flammable Liquids | Warning | H226: Flammable liquid and vapor | [2][3] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors. Use explosion-proof electrical equipment.[10]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2][3][10]

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[10] Take precautionary measures against static discharge.[10] Avoid contact with skin and eyes.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials and sources of ignition.

First Aid Measures:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][10]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][10]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][10]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2][10]

References

-

This compound. (n.d.). Stenutz. Retrieved January 5, 2026, from [Link]

-

This compound | C8H9ClO | CID 76749. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

This compound (C8H9ClO). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). Gsrs. Retrieved January 5, 2026, from [Link]

-

Cas 3260-88-6, 3-chloro-2-methoxyanisole. (n.d.). LookChem. Retrieved January 5, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. capotchem.com [capotchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic method of 3-chloro-2-methylaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data for 3-Chloro-2-methylanisole: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-2-methylanisole (CAS No. 3260-88-6), a key intermediate in various chemical syntheses.[1][2] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles and experimental methodologies.

Introduction to this compound

This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound with the molecular formula C₈H₉ClO.[1][3] Its structure, featuring a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its unambiguous identification, purity assessment, and for predicting its behavior in chemical reactions. This guide will delve into the structural elucidation of this molecule through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃, reveals distinct signals for the aromatic protons, the methoxy protons, and the methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹H NMR Data and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | ~7.04 | d | 1H |

| H-5 | ~6.95 | t | 1H |

| H-6 | ~6.69 | d | 1H |

| -OCH₃ | 3.78 | s | 3H |

| -CH₃ | 2.26 | s | 3H |

Table 1: ¹H NMR Data for this compound in CDCl₃.[4][5]

The aromatic region of the spectrum displays three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of these protons is characteristic of their aromatic nature. The proton at the 5-position (H-5) appears as a triplet due to coupling with its two neighboring protons (H-4 and H-6). The protons at the 4 and 6-positions (H-4 and H-6) each appear as a doublet, as they are coupled to the H-5 proton. The methoxy group (-OCH₃) gives rise to a sharp singlet at approximately 3.78 ppm, and the methyl group (-CH₃) also appears as a singlet around 2.26 ppm, as they have no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR Data and Interpretation

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-Cl) | ~155 |

| C-3 (C-OCH₃) | ~134 |

| C-2 (C-CH₃) | ~127 |

| Aromatic CH | ~125, ~121, ~112 |

| -OCH₃ | ~56 |

| -CH₃ | ~16 |

Table 2: Predicted ¹³C NMR Data for this compound.

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atoms attached to the electronegative chlorine and oxygen atoms (C-1 and C-3) are deshielded and appear at the downfield end of the spectrum. The carbon of the methyl group is the most shielded and appears at the highest field. The remaining aromatic carbons appear in the intermediate region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

FT-IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| 1600-1450 | Aromatic C=C Stretch |

| ~1250 | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~1040 | Symmetric C-O-C Stretch (Aryl-Alkyl Ether) |

| ~780 | C-H Out-of-plane Bending |

| ~710 | C-Cl Stretch |

Table 3: Characteristic IR Absorption Bands for this compound.[1]

The IR spectrum of this compound will exhibit characteristic absorption bands confirming the presence of its functional groups. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methoxy groups appear just below 3000 cm⁻¹.[1] The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to bands in the 1600-1450 cm⁻¹ region.[1] The strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether linkage, respectively.[1] The presence of the chlorine atom is indicated by a C-Cl stretching vibration, typically found in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for this purpose.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

EI-MS Data and Interpretation

| m/z | Proposed Fragment |

| 158 | [M+2]⁺ (containing ³⁷Cl) |

| 156 | Molecular Ion [M]⁺ (containing ³⁵Cl) |

| 141 | [M - CH₃]⁺ |

| 121 | [M - Cl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Table 4: Key Fragments in the Mass Spectrum of this compound.[4][5]

The mass spectrum of this compound is expected to show a prominent molecular ion peak due to the stability of the aromatic ring.[1] A key feature will be the isotopic pattern resulting from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[1] This leads to two molecular ion peaks at m/z 156 ([C₈H₉³⁵ClO]⁺) and m/z 158 ([C₈H₉³⁷ClO]⁺), with the latter having about one-third the intensity of the former.[1]

Common fragmentation pathways include the loss of a methyl radical (-CH₃) from the molecular ion to give a fragment at m/z 141, and the loss of a chlorine radical (-Cl) to produce a fragment at m/z 121. Further fragmentation can lead to the formation of the stable tropylium ion at m/z 91 and the phenyl cation at m/z 77.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides information on the molecular weight and fragmentation patterns. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and facilitating its use in further research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76749, this compound. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6894, 3-Chloro-2-methylaniline. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-2-methoxyanisole(3260-88-6) 13C NMR spectrum [chemicalbook.com]

- 5. 3-chloro-2-methoxyanisole(3260-88-6) 1H NMR spectrum [chemicalbook.com]

Physical properties of 3-Chloro-2-methylanisole (boiling point, melting point, density)

An In-Depth Technical Guide to the Physical Properties of 3-Chloro-2-methylanisole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core physical properties of this compound (CAS No: 3260-88-6), a key intermediate in various organic synthesis applications. For researchers, scientists, and professionals in drug development, a precise understanding of these properties—boiling point, melting point, and density—is fundamental for process optimization, safety, and successful experimental outcomes. This document synthesizes literature data with practical, field-proven methodologies for their experimental determination.

Compound Profile: this compound

This compound, systematically named 1-chloro-3-methoxy-2-methylbenzene, is an aromatic organic compound.[1][2] Its structure, featuring a benzene ring substituted with chloro, methyl, and methoxy groups, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The interplay of these functional groups dictates its chemical reactivity and physical characteristics.

Key Identifiers:

Summary of Physical Properties

The following table summarizes the key physical properties of this compound based on compiled literature data. These values serve as a critical baseline for experimental design and handling.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 212 - 217 °C | Atmospheric Pressure | [4][5][6] |

| Melting Point | -3 °C | Atmospheric Pressure | [4][7] |

| Density | 1.16 g/mL | 25 °C | [4] |

Boiling Point: Characterization and Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the transition from liquid to gas phase.[8] For this compound, the relatively high boiling point of approximately 212-217 °C indicates strong intermolecular forces.[4][5][6] This property is crucial for purification via distillation and for defining reaction conditions at elevated temperatures.[9]

Causality Behind Experimental Choices

The determination of a boiling point is a cornerstone for verifying the identity and purity of a liquid sample. The micro-reflux method is often chosen when sample volume is limited, as it minimizes material loss while providing an accurate measurement. The principle relies on observing the temperature of the vapor that is in equilibrium with the boiling liquid; this temperature remains constant for a pure substance during the phase change.[9][10]

Experimental Protocol: Micro-Boiling Point Determination

This protocol describes a reliable method for determining the boiling point of this compound using a small sample volume.

Materials:

-

This compound sample (~0.5 mL)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Digital thermometer with 0.1 °C resolution

-

Heating apparatus (e.g., aluminum block heater or Thiele tube with heating oil)

-

Clamps and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with its open end down.

-

Apparatus Assembly: Attach the test tube to the thermometer, ensuring the bottom of the test tube is level with the thermometer's bulb.

-

Heating: Place the assembly into the heating block or Thiele tube. The heat-transfer medium should be below the level of the sample in the test tube.

-

Initial Heating: Heat the apparatus gently. A stream of bubbles will emerge from the capillary tube as trapped air expands and is displaced.[10]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the sample's vapor is now filling the capillary.

-

Equilibrium: At this point, remove the heat source and allow the apparatus to cool slowly.

-

Boiling Point Reading: The stream of bubbles will slow and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment. This is the boiling point.[10]

-

Validation: For accuracy, repeat the cooling and reheating process to obtain multiple consistent readings.

Workflow Visualization: Boiling Point Determination

Caption: Workflow for capillary melting point determination.

Density: A Fundamental Physical Constant

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V). [11]For this compound, the density is approximately 1.16 g/mL at 25 °C, indicating it is denser than water. This property is essential for mass-to-volume conversions in reagent measurement, reaction stoichiometry, and solvent selection.

Causality Behind Experimental Choices

Determining density requires precise measurements of both mass and volume. [12]Using a graduated cylinder is a straightforward method suitable for many applications, while a pycnometer (density bottle) offers higher precision. The choice depends on the required accuracy. The procedure outlined below utilizes a graduated cylinder and an electronic balance, which provides a reliable balance of simplicity and accuracy for most research laboratories. [11]Repeating the measurement and averaging the results is crucial to minimize random errors and increase confidence in the final value. [11][12]

Experimental Protocol: Density Determination by Mass and Volume

Materials:

-

This compound sample

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (readable to ±0.001 g)

-

Thermometer

Procedure:

-

Mass of Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare the mass to zero, or record the mass (m₁). [11]2. Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error. [11]Record this volume (V).

-

Mass of Filled Cylinder: Place the graduated cylinder containing the sample on the balance and record the new mass (m₂).

-

Temperature: Measure and record the temperature of the sample, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density using the formula: ρ = m_liquid / V. [11]6. Repetition: Clean and dry the graduated cylinder thoroughly. Repeat steps 1-5 at least two more times to ensure the precision of your measurement.

-

-

Final Value: Calculate the average of the density values obtained.

Workflow Visualization: Density Determination

Caption: Workflow for determining liquid density.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is a flammable liquid and vapor. [2][5][13]Therefore, it should be handled in a well-ventilated area, away from heat, sparks, and open flames. [5]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. [5]Store in a cool, dry, well-ventilated place in a tightly sealed container. [4][5]

Conclusion

The physical properties of this compound—its boiling point, melting point, and density—are fundamental parameters that govern its behavior in experimental and industrial settings. Accurate knowledge and precise measurement of these properties are indispensable for ensuring the purity of the material, designing effective synthetic routes, and maintaining safe laboratory practices. The protocols and data presented in this guide provide a robust framework for researchers and scientists working with this important chemical intermediate.

References

- This compound | 3260-88-6 | Benchchem. (n.d.).

- This compound 90 3260-88-6 - Sigma-Aldrich. (n.d.).

- Experiments to determine density of liquid. (n.d.). Doc Brown's Chemistry.

- This compound. (n.d.). Stenutz.

- This compound 90 3260-88-6 - Sigma-Aldrich (alternate link). (n.d.).

- SAFETY DATA SHEET - this compound. (2025, December 24). Fisher Scientific.

- Measuring the Melting Point. (2023, May 8). Westlab Canada.

- Determination of a Boiling Point - Experiment. (n.d.). Vernier.

- 3-Chloro-2-methylaniline - Safety Data Sheet. (2025, September 27). ChemicalBook.

- 3-Chloro-2-methylaniline. (n.d.). PubChem.

- Melting point determination. (n.d.). University of Calgary.

- Melting point determination. (n.d.). SSERC.

- BOILING POINT DETERMINATION. (n.d.). University of Calgary.

- 3260-88-6(3-chloro-2-methoxyanisole) Product Description. (n.d.). ChemicalBook.

- MSDS of this compound. (2008, November 25). Capot Chemical.

- This compound. (n.d.). PubChem.

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- Boiling Points - Concept. (2020, March 26). JoVE.

- 3-Chloro-2-methylaniline SDS, 87-60-5 Safety Data Sheets. (n.d.). ECHEMI.

- Micro-boiling point measurement. (n.d.). University of Calgary.

- Melting point determination. (n.d.). RSC Education.

- Determination of Melting Point. (n.d.). Clarion University.

- MEASUREMENT OF DENSITY. (n.d.). CUNY.

- The Density of Liquids and Solids (Experiment). (2021, November 11). Chemistry LibreTexts.

- 3-chloro-2-methoxyanisole | 3260-88-6. (n.d.). ChemicalBook.

- Determining the density of solids and liquids. The Lab Activity. (2024, August 8). YouTube.

- Liquid Density Experiments. (n.d.). Home Science Tools.

- This compound | CAS 3260-88-6. (n.d.). Santa Cruz Biotechnology.

- 3260-85-3(4-Chloro-2-methylanisole) Product Description. (n.d.). ChemicalBook.

- This compound, 97% 5 g. (n.d.). Thermo Scientific Chemicals.

- 4-Chloro-2-methylanisole. (n.d.). PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C8H9ClO | CID 76749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 3260-88-6 CAS MSDS (3-chloro-2-methoxyanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-2-methylanisole for Researchers and Drug Development Professionals

Introduction: The Significance of 3-Chloro-2-methylanisole in Modern Synthesis

This compound (CAS No. 3260-88-6) is a substituted aromatic compound with growing importance as a versatile building block in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its unique substitution pattern, featuring a chloro, a methyl, and a methoxy group on the benzene ring, provides a handle for a variety of chemical transformations. The methoxy group activates the ring towards electrophilic substitution, while the chloro and methyl groups introduce steric and electronic biases that can be exploited for regioselective reactions.[1]

Understanding the physicochemical properties of this compound is paramount for its effective use in drug discovery and development. Solubility and stability are not merely physical constants; they are critical parameters that influence reaction kinetics, purification strategies, formulation development, and the overall safety and efficacy of the final product. This guide provides a comprehensive overview of the known characteristics of this compound and, more importantly, outlines detailed protocols for determining its solubility and stability profiles in a laboratory setting. While specific quantitative data for this compound is not extensively available in public literature, this guide will equip researchers with the necessary tools and methodologies to generate this crucial data.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on more complex solubility and stability studies.

| Property | Value | Source(s) |

| CAS Number | 3260-88-6 | [2][3][4][5] |

| Molecular Formula | C₈H₉ClO | [3][5][6] |

| Molecular Weight | 156.61 g/mol | [2][3][5][6] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 213-217 °C | [2][7] |

| Density | 1.16 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.42 | [2] |

Solubility Profile: A Critical Parameter for Application

The solubility of this compound in various solvents dictates its utility in different applications, from synthetic reactions to formulation. While specific quantitative solubility data is sparse, its chemical structure—a substituted benzene ring—suggests it is likely to be soluble in many organic solvents and have limited solubility in water.

Anticipated Solubility Behavior

Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and polar aprotic solvents (acetone, DMSO). Its aqueous solubility is expected to be low. The methoxy group may provide some slight polarity, but the overall hydrophobic nature of the chlorinated aromatic ring will dominate.

Experimental Protocol for Determining Solubility

The following protocol outlines a robust method for quantitatively determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in selected organic and aqueous solvents at a specified temperature.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, DMSO, purified water)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Syringe filters (0.45 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC-UV or GC-MS method.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid at the end of the equilibration period, validating the analytical method for linearity, accuracy, and precision, and running replicates to ensure the reproducibility of the results.

Stability Profile: Ensuring Chemical Integrity

The stability of this compound under various stress conditions is a critical determinant of its shelf-life, handling requirements, and degradation pathways. While it is reported to be stable under recommended storage conditions, a comprehensive understanding requires forced degradation studies.[7] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[7] The goal is to induce degradation to a level of 5-20%, which allows for the identification of degradation products and the development of analytical methods to detect them.[8]

Experimental Workflow for Forced Degradation Studies

Sources

- 1. 3-Chloro-2-methylaniline | C7H8ClN | CID 6894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. scbt.com [scbt.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ijrpp.com [ijrpp.com]

Synthesis of 3-Chloro-2-methylanisole from 2-Methylphenol Derivatives: A Strategic Guide to Regiocontrolled Aromatic Functionalization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-methylanisole (CAS No. 3260-88-6) is a key substituted aromatic intermediate whose structural motif is integral to the development of various fine chemicals, pharmaceuticals, and agrochemicals.[1][2] Its synthesis, however, presents a significant regiochemical challenge due to the competing directing effects of the hydroxyl/methoxy and methyl substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the primary synthetic pathways originating from 2-methylphenol (o-cresol) and its derivatives. We will dissect two main strategies: (A) initial chlorination of 2-methylphenol followed by O-methylation, and (B) initial O-methylation followed by chlorination of the resulting 2-methylanisole. Emphasis is placed on the causality behind experimental choices, particularly in achieving the desired 1,2,3-substitution pattern. This guide details field-proven protocols, explores the mechanistic underpinnings of key transformations like the Sandmeyer reaction and Williamson ether synthesis, and introduces advanced methods such as directed ortho-metalation to overcome inherent selectivity issues.

Strategic Overview: Navigating the Regiochemical Landscape

The synthesis of this compound from 2-methylphenol requires the sequential introduction of a chloro group and a methyl ether. The order of these steps is critical and defines the two primary synthetic routes. The core challenge lies in controlling the position of electrophilic chlorination on a benzene ring activated by two ortho, para-directing groups (-OH and -CH₃, or -OCH₃ and -CH₃).

-

Route A focuses on chlorinating the highly activated 2-methylphenol ring first. This approach must overcome the strong tendency for chlorination to occur at the positions para (position 4) or ortho (position 6) to the powerful hydroxyl directing group.

-

Route B involves protecting the hydroxyl group via methylation to form 2-methylanisole before attempting chlorination. Here, the challenge shifts to directing the chlorine atom to the position ortho to the methyl group but meta to the more powerful methoxy directing group, a feat that defies the standard rules of electrophilic aromatic substitution.

A third, highly practical approach circumvents the direct chlorination challenge by starting from a precursor where the chlorine is already in place, namely 3-chloro-2-methylaniline, and converting the amino group to a hydroxyl group via a Sandmeyer reaction.

Figure 1: Primary synthetic pathways to this compound.

Pathway A: Chlorination of 2-Methylphenol and Subsequent Methylation

This route appears direct but is complicated by the challenge of regiocontrol in the initial chlorination step.

Step 1A: Synthesis of the 3-Chloro-2-methylphenol Intermediate

Direct electrophilic chlorination of 2-methylphenol with common reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas typically yields the 4-chloro and 6-chloro isomers as major products, as predicted by frontier molecular orbital theory.[3][4] Achieving the desired 3-chloro substitution requires a more nuanced and controlled approach.

Option 1: Catalyst-Controlled Electrophilic Chlorination (Advanced Method)

Modern synthetic chemistry has made strides in overcoming innate substrate selectivity through catalysis.[5][6] For the ortho-chlorination of phenols, Lewis basic catalysts have shown significant promise.[7][8] For instance, Nagasawa's bis-thiourea catalyst and Yeung's selenoether catalysts have been shown to overcome the inherent para-selectivity of phenol chlorination.[5][7] These catalysts are believed to operate by forming a complex with the chlorinating agent (e.g., N-chlorosuccinimide, NCS), creating a sterically demanding electrophile that is delivered preferentially to the less-hindered ortho position of the phenol. While highly effective, the development and application of these catalysts may require specialized laboratory capabilities.

Option 2: The Sandmeyer Reaction (Field-Proven, Reliable Method)

A more robust and widely documented route to 3-chloro-2-methylphenol involves starting from 3-chloro-2-methylaniline.[9][10][11] This multi-step sequence offers unambiguous regiochemical control. The transformation relies on the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[12][13][14][15]

Figure 2: Simplified workflow of the Sandmeyer reaction for phenol synthesis.

The process involves two key stages:

-

Diazotization: The primary aromatic amine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9]

-

Hydrolysis: The resulting diazonium salt is then hydrolyzed, often by heating the aqueous acidic solution, to replace the diazonium group with a hydroxyl group, yielding the target phenol.[9][10][11]

Experimental Protocol: Synthesis of 3-Chloro-2-methylphenol via Sandmeyer Reaction [11][16]

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a 20-25% aqueous sulfuric acid solution.

-

Amine Dissolution: While stirring, heat the acid solution to approximately 70 °C. Add 3-chloro-2-methylaniline (1.0 eq) portion-wise, maintaining the temperature until all the amine has dissolved to form its salt.

-

Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. A fine suspension of the amine salt may form. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature does not exceed 5 °C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Hydrolysis: Gently heat the reaction mixture. The decomposition of the diazonium salt will begin, evidenced by the evolution of nitrogen gas. Heat the solution to a boil and maintain reflux for 1-2 hours until gas evolution ceases completely.

-